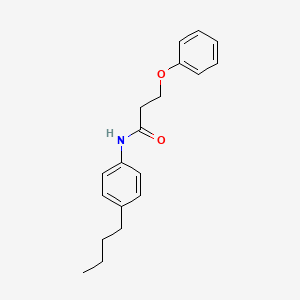
N-(4-butylphenyl)-3-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-3-phenoxypropanamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a phenoxypropanamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-3-phenoxypropanamide typically involves the reaction of 4-butylaniline with 3-phenoxypropanoic acid. The process can be carried out through an amide coupling reaction, often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-25°C) to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and ensure consistent product quality. Additionally, solvent recovery and recycling methods are employed to minimize environmental impact.
化学反应分析
Types of Reactions
N-(4-butylphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like hydroxide or alkoxide ions replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, at room temperature.
Substitution: Sodium hydroxide in ethanol, under reflux conditions.
Major Products Formed
Oxidation: Formation of 4-butylbenzoic acid or 4-butylquinone.
Reduction: Formation of N-(4-butylphenyl)-3-aminopropane.
Substitution: Formation of 4-butylphenyl-3-hydroxypropanamide.
科学研究应用
N-(4-butylphenyl)-3-phenoxypropanamide has found applications in various scientific research areas, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-butylphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl and phenoxy groups can engage in hydrophobic interactions with lipid membranes, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-butylphenyl)-3-phenoxypropanoic acid
- N-(4-butylphenyl)-3-aminopropanamide
- 4-butylphenyl-3-hydroxypropanamide
Uniqueness
N-(4-butylphenyl)-3-phenoxypropanamide stands out due to its combination of a butyl-substituted phenyl ring and a phenoxypropanamide moiety. This unique structure imparts distinct chemical reactivity and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various scientific and industrial contexts.
属性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-3-phenoxypropanamide |
InChI |
InChI=1S/C19H23NO2/c1-2-3-7-16-10-12-17(13-11-16)20-19(21)14-15-22-18-8-5-4-6-9-18/h4-6,8-13H,2-3,7,14-15H2,1H3,(H,20,21) |
InChI 键 |
TZIJEFVUKCRRHC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11688626.png)
![Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B11688637.png)
![5-[4-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688646.png)
![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide](/img/structure/B11688651.png)
![N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-YL)acetohydrazide](/img/structure/B11688654.png)
![2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol](/img/structure/B11688662.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688670.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B11688673.png)
![2-phenyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11688674.png)


![Ethyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11688683.png)
![ethyl 4-[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B11688695.png)
